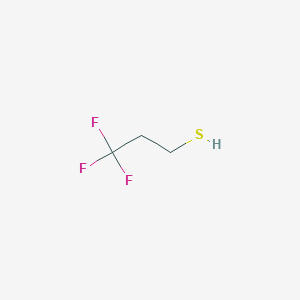

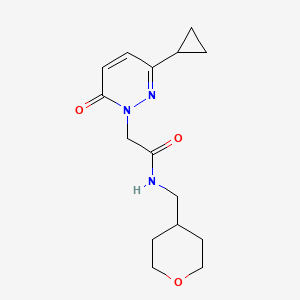

3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide" is a synthetic molecule that appears to be related to various pharmacologically active compounds. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities. For instance, compounds with piperidinyl and phenyl groups have been shown to possess neuroleptic , antisecretory , and analgesic activities . These activities are often a result of the interaction between the compound and biological targets such as receptors or enzymes.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of a piperidinyl moiety attached to a phenyl group or its derivatives. For example, the synthesis of neuroleptic agents with a phenyl-4-piperidinylmethanone moiety involves a series of steps that yield potent neuroleptic agents . Similarly, the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides involves the reaction of substituted anilines with 4-chlorobutanoyl chloride followed by coupling with 1-[(E)-3-phenyl-2-propenyl]piperazine . These methods could provide a basis for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques such as X-ray crystallography and NMR spectroscopy. For instance, the crystal structure of a novel quinolinone derivative with a piperidinyl group was determined by X-ray crystallography, and its molecular geometry was analyzed using density functional theory (DFT) . Similarly, the structure of fentanyl analogs was characterized by NMR spectroscopy and X-ray crystallography . These studies provide a framework for understanding the molecular structure of "3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide".

Chemical Reactions Analysis

The chemical reactivity of compounds with piperidinyl groups can be influenced by the presence of other functional groups. For example, the presence of a phenothiazinyl group in neuroleptic agents affects their reactivity and interaction with biological targets . The reactivity of the compound could similarly be influenced by the phenylthio and tetrahydrothiophenyl groups, potentially affecting its pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are crucial for their pharmacokinetic and pharmacodynamic profiles. For instance, the antisecretory activity of butanamides with a piperidinomethyl group was found to be potent in conscious rats . The analgesic activity of N-arylalkanamides with a piperidinyl moiety was also reported to be extremely potent . These properties, such as solubility, stability, and potency, would need to be characterized for "3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide" to understand its potential as a pharmacological agent.

科学的研究の応用

Antisecretory Activity and Ulcer Agents

Research involving compounds similar to "3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide" has shown potential in the development of antiulcer agents. For instance, compounds with piperidinomethyl phenoxy propyl and tetrazolylthio moieties have demonstrated significant gastric acid antisecretory activity in rats, suggesting their utility in treating conditions requiring the reduction of gastric acid secretion (Ueda et al., 1991).

Analgesic and Neuroleptic Activities

Another study highlighted the synthesis and evaluation of N-butyrophenone prodine-like compounds, which showed a combination of analgesic and neuroleptic activities. This research suggests potential applications in the development of compounds that can simultaneously address pain and psychotic symptoms (Iorio et al., 1987).

Antimycobacterial Activity

The development of antimicrobial agents is another potential application. A study on spiro-piperidin-4-ones reported an atom economic and stereoselective synthesis method with significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating the compound's potential as an antimycobacterial agent (Kumar et al., 2008).

Aromatase Inhibition for Cancer Treatment

Compounds with 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones have been evaluated as inhibitors of estrogen biosynthesis, showing promise as treatments for hormone-dependent breast cancer. This highlights the potential application in developing new therapies for breast cancer through aromatase inhibition (Hartmann & Batzl, 1986).

Alzheimer’s Disease Drug Candidates

Research into N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole for Alzheimer's disease treatment has shown potential drug candidates that inhibit acetylcholinesterase enzyme activity, suggesting applications in neurodegenerative disease research (Rehman et al., 2018).

特性

IUPAC Name |

3-phenylsulfanyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2OS2/c22-19(9-13-24-18-4-2-1-3-5-18)20-14-16-6-10-21(11-7-16)17-8-12-23-15-17/h1-5,16-17H,6-15H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPMFXIKMZFOLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(phenylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2511427.png)

![[(4-Methyl-1H-imidazol-5-YL)methyl]amine hydrochloride](/img/structure/B2511433.png)

![7-benzyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2511435.png)

![6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2511447.png)